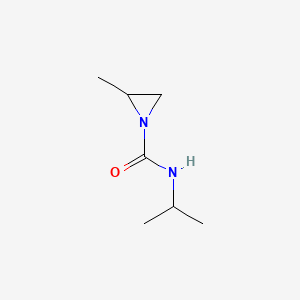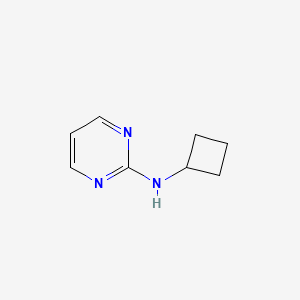
N-cyclobutylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclobutylpyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity: A study investigated the anti-cancer properties of 4-aryl-N-phenylpyrimidin-2-amines, which are structurally related to N-cyclobutylpyrimidin-2-amine, against non-small-cell lung carcinoma (NSCLC) cells. The compounds showed potent activity and favorable physicochemical properties (Toviwek et al., 2017).
Role in Bioactive Molecules: N-functionalized amines, including this compound, are used as building blocks in the synthesis of bioactive molecules such as antibiotics and immunosuppressants. They are key components in sustainable manufacturing processes involving fermentation and enzyme catalysis (Mindt et al., 2020).
Synthesis of Highly Functionalized Compounds: Research on the atom-economic synthesis of pyrimidinylpyrrolidines using aminomethyl heterocycles showcases the utility of compounds like this compound in creating complex, highly functionalized molecular structures (Elboray et al., 2011).
Antimicrobial and Antiplasmodial Activities: Novel 2-aminopyrimidine derivatives, closely related to this compound, have been explored for their antimicrobial and antiplasmodial properties, showing effectiveness against organisms causing sleeping sickness and malaria (Hoffelner et al., 2020).
Biochemical Studies: Research involving out-of-plane vibrations of the amino group in primary amines, like in 2-aminopyrimidine, provides insights into the biochemical and physical properties of these compounds (McCarthy et al., 1998).
Cascade Reactions in Synthesis: A study on the cascade reaction of aminopyrimidines for synthesizing novel tetrahydropyrimido[4,5-d]pyrimidines illustrates the chemical versatility of this compound related compounds (Zheng et al., 2008).
DNA Studies: Investigations into the formation of cyclobutylpyrimidine dimers in DNA, using analogues like 2-aminopurine, demonstrate the relevance of this compound in understanding DNA damage and repair mechanisms (Yang & Stanley, 2006).
Properties
IUPAC Name |
N-cyclobutylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-7(4-1)11-8-9-5-2-6-10-8/h2,5-7H,1,3-4H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCKIZRCOIKWSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic acid, [[2-fluoro-2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-](/img/no-structure.png)
![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
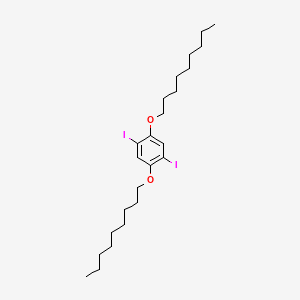
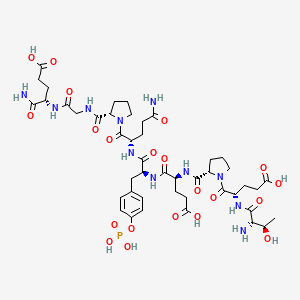
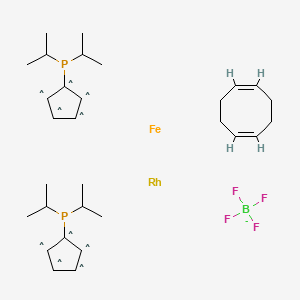
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
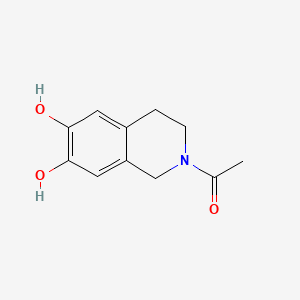
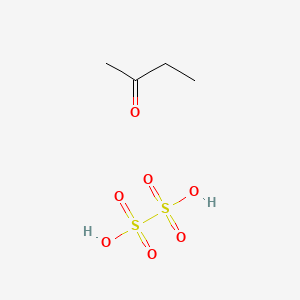
![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)
